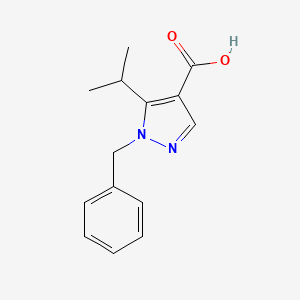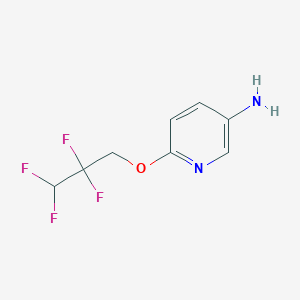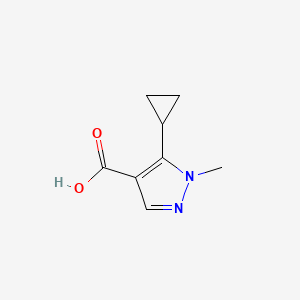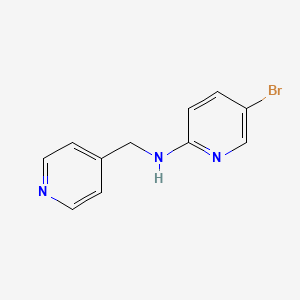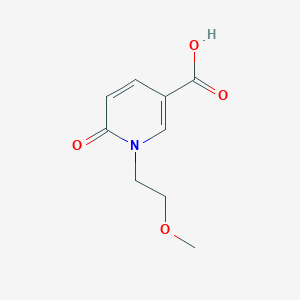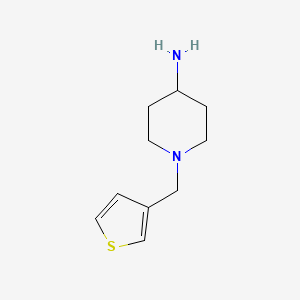(propan-2-yl)amine CAS No. 1567920-17-5](/img/structure/B1517330.png)
[(2S)-2-aminopropyl](methyl)(propan-2-yl)amine
Vue d'ensemble
Description
“(2S)-2-aminopropyl(propan-2-yl)amine” is a chemical compound with the CAS Number: 1567920-17-5 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of “(2S)-2-aminopropyl(propan-2-yl)amine” is 130.23 . For more detailed structural analysis, it would be beneficial to refer to its InChI key or other molecular identifiers .Physical And Chemical Properties Analysis
“(2S)-2-aminopropyl(propan-2-yl)amine” is a liquid at room temperature . For safety reasons, it is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Applications in Metal Complex Synthesis and DNA Cleavage Studies
(2S)-2-aminopropyl(propan-2-yl)amine and related compounds have been primarily researched in the context of metal complex synthesis and DNA cleavage studies. The research highlights the synthesis of metal complexes containing a N2O2 donor ligand using similar compounds. These complexes exhibit oxidative cleavage of plasmid DNA (pBR322) without the need for any exogenous agent. The binding constants for these compounds indicate significant interaction strengths, suggesting potential applications in molecular biology and materials science. One such study involved the synthesis of a polydentate ligand and its metal complexes, characterized by various spectroscopic methods and crystallography (Sancheti, Bendre, & Kumbhar, 2012).
Coordination Chemistry and Structural Studies
Research also delves into the coordination chemistry of ligands derived from unsymmetrical tripodal amines, similar to (2S)-2-aminopropyl(propan-2-yl)amine. This involves studying the effects of arm length and inter- and intramolecular interactions on the formation of Cu(II) complexes. The synthesis of these complexes, characterized by single-crystal X-ray diffraction, reveals insights into the structural preferences based on chelate ring sequences around metal ions. Theoretical studies complement these findings by revealing the coordination tendencies of different ligands (Keypour et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-1-N-methyl-1-N-propan-2-ylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)9(4)5-7(3)8/h6-7H,5,8H2,1-4H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPLGXKAPTVKMX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-2-aminopropyl](methyl)(propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Methanesulfonyloxy)phenyl]acetic acid](/img/structure/B1517247.png)
![6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1517249.png)
![3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1517250.png)
![1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B1517252.png)
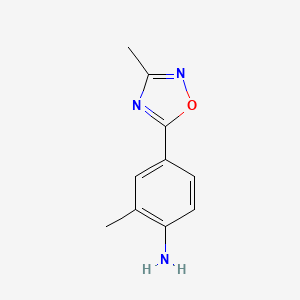
![4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1517254.png)
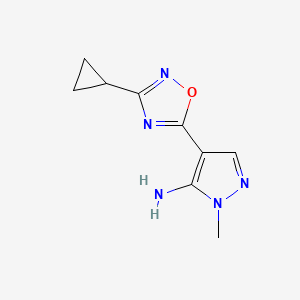
![5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1517256.png)
